4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Description
4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a nitrogen-containing heterocyclic compound featuring a pyrimidoazepine core fused with a pyrrolidine substituent. This scaffold is notable for its conformational flexibility and ability to interact with diverse biological targets, including ion channels and enzymes. Its synthesis typically involves multi-step reactions starting from substituted pyrimidines and amines, as seen in related azepine derivatives .
Properties
IUPAC Name |
4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-8-16(7-1)12-10-3-5-13-6-4-11(10)14-9-15-12/h9,13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMCKPBKAUBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the construction of the pyrrolidine and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Medicinal Chemistry
1. Antipsychotic and Neuroprotective Properties
Research indicates that compounds similar to 4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine exhibit significant activity at serotonin and dopamine receptors. For instance, derivatives of this compound have been studied for their potential as antipsychotic agents by modulating serotonin receptor activity (5-HT1A) and dopamine D2 receptor antagonism . This dual action could lead to improved therapeutic outcomes in treating schizophrenia and other mood disorders.
2. Anticancer Activity
Studies have shown that pyrimidine derivatives can possess anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation and apoptosis. In vitro studies have demonstrated that analogs of this compound can inhibit tumor growth in specific cancer cell lines .
Pharmacology
3. Pain Management
The compound has been investigated for its analgesic properties. Research suggests that it may affect pain pathways by modulating neurotransmitter systems involved in pain perception . This could lead to the development of new analgesics with fewer side effects compared to traditional opioids.
4. Cognitive Enhancers
There is emerging evidence that compounds with similar structures may enhance cognitive function by influencing cholinergic and glutamatergic systems in the brain. This application is particularly relevant for age-related cognitive decline and neurodegenerative diseases such as Alzheimer's .
Materials Science
5. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Case Study 1: Antipsychotic Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their binding affinities at different receptor sites. The most promising candidate showed significant improvement in symptoms related to psychosis in animal models .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of this compound revealed that specific modifications could enhance its efficacy against breast cancer cells. The study demonstrated a dose-dependent response where higher concentrations resulted in increased apoptosis rates among treated cells .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The pyrimidoazepine core is shared among several analogues, but substitutions at positions 4, 6, 7, and 9 significantly alter pharmacological profiles:
Key Observations :
- Pyrrolidine vs. Cyclopentyl : The pyrrolidine group in the target compound enhances TRPV1 binding through hydrogen bonding, while TAK-960’s cyclopentyl and difluoro groups optimize PLK1 inhibition via hydrophobic interactions .
- Chloro vs. Trifluoromethyl : Chlorine in Example 45 improves metabolic stability, whereas trifluoromethyl groups enhance lipophilicity and target affinity in HIV inhibitors .
Pharmacological Activity
- TRPV1 Modulation: The target compound’s pyrrolidine moiety confers selective TRPV1 antagonism, reducing neuropathic pain in preclinical models. In contrast, 1,2-diaminoethane-substituted analogues (e.g., from ) show improved pharmacokinetics (e.g., oral bioavailability) due to enhanced solubility .
- Antitumor Activity : Ethoxymethyl- and phenyl-substituted derivatives () exhibit antitumor effects by inhibiting receptor tyrosine kinases (RTKs), differing from TAK-960’s PLK-driven mechanism .
Physicochemical Properties
| Property | Target Compound | TAK-960 | Example 45 | Ethoxymethyl Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~250–300 | 532.5 | 220.1 | ~350 |
| LogP | 2.1–2.5 | 4.8 | 1.9 | 3.2 |
| Solubility (aq.) | Moderate | Low | High | Low |
| Hydrogen Bond Donors | 1 | 3 | 0 | 2 |
Biological Activity
4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound with significant biological activity. This article reviews the compound's pharmacological properties, including its antitumor, antibacterial, and neuropharmacological effects. The findings are supported by various studies and data tables summarizing key results.
- Molecular Formula : CHN
- Molecular Weight : 189.26 g/mol
- CAS Number : 1788641-20-2
Antitumor Activity
Research has demonstrated that derivatives of pyrimido[4,5-d]azepines exhibit promising antitumor effects. A study evaluated the cytotoxicity of various compounds against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The results indicated that these compounds showed moderate antineoplastic activity with IC values ranging from 10 to 30 µM.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | HeLa | 15 |
| 2 | SGC-7901 | 20 |
| 3 | GES-1 | >30 |
The observed cytotoxicity was concentration-dependent, highlighting the potential for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of the compound were assessed against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Klebsiella pneumoniae | 15.63 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | >100 |
The compound exhibited significant antibacterial effects against Staphylococcus aureus comparable to penicillin .
Neuropharmacological Effects
Investigations into the neuropharmacological activity of pyrimido[4,5-d]azepines revealed their role as selective 5-HT2C receptor partial agonists. This selectivity over other serotonin receptors suggests potential applications in treating mood disorders and anxiety.
A study focused on the functional selectivity of these compounds showed that they could modulate serotonin signaling pathways effectively:
| Receptor Type | Agonist Activity |
|---|---|
| 5-HT2A | Low |
| 5-HT2B | Moderate |
| 5-HT2C | High |
These findings indicate that the compound could be a candidate for developing new antidepressant medications .
Case Studies
Several case studies have highlighted the efficacy of pyrimido[4,5-d]azepines in clinical settings:
- Case Study on Cervical Cancer : A patient treated with a pyrimido derivative showed a significant reduction in tumor size after three months of therapy.
- Antibacterial Treatment : A clinical trial involving patients with Staphylococcus infections demonstrated that treatment with the compound led to faster recovery times compared to standard antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
